(2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide
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Overview
Description
(2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide is an organic compound characterized by its unique structural features, including a methyl group at the second position and a prop-2-yn-1-yl group attached to the nitrogen atom of the decanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide can be achieved through several synthetic routes. One common method involves the alkylation of a suitable amine precursor with a prop-2-yn-1-yl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: (2S)-2-Methyl-decanamide and prop-2-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The amine precursor is dissolved in the solvent, and the base is added to the solution. The prop-2-yn-1-yl bromide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amide derivatives with various functional groups.
Scientific Research Applications
(2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)anilines: These compounds share the prop-2-yn-1-yl group but differ in the amide backbone.
N-(prop-2-yn-1-yl)pyridin-2-amines: Similar in structure but contain a pyridine ring instead of a decanamide backbone.
Uniqueness
(2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide is unique due to its specific structural features, including the presence of a methyl group at the second position and the prop-2-yn-1-yl group attached to the nitrogen atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
671233-30-0 |
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Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
(2S)-2-methyl-N-prop-2-ynyldecanamide |
InChI |
InChI=1S/C14H25NO/c1-4-6-7-8-9-10-11-13(3)14(16)15-12-5-2/h2,13H,4,6-12H2,1,3H3,(H,15,16)/t13-/m0/s1 |
InChI Key |
HREAELNUGOHJDQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](C)C(=O)NCC#C |
Canonical SMILES |
CCCCCCCCC(C)C(=O)NCC#C |
Origin of Product |
United States |
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